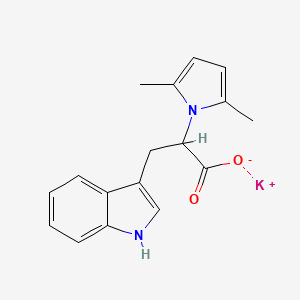

potassium 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoate

Description

Potassium 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoate is a synthetic organic compound featuring a hybrid structure combining indole and pyrrole moieties. The indole group, a ubiquitous heterocycle in bioactive molecules, is linked to a propanoate backbone substituted with a 2,5-dimethylpyrrole ring. The potassium salt form enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name |

potassium;2-(2,5-dimethylpyrrol-1-yl)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2.K/c1-11-7-8-12(2)19(11)16(17(20)21)9-13-10-18-15-6-4-3-5-14(13)15;/h3-8,10,16,18H,9H2,1-2H3,(H,20,21);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRWLLHEMUNMQO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(CC2=CNC3=CC=CC=C32)C(=O)[O-])C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17KN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Potassium 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoate is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring and an indole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

This compound exhibits a molecular weight of approximately 284.4 g/mol and is soluble in polar solvents, which enhances its bioavailability.

Biological Activity

Anticancer Properties

Research has indicated that this compound possesses anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including head and neck cancer models. The mechanism involves the induction of apoptosis and modulation of cell cycle progression, leading to reduced tumor growth rates .

Mechanism of Action

The compound's biological effects are thought to stem from its ability to interact with cellular pathways involved in growth regulation. It has been observed to enhance glucose uptake and increase intracellular adenosine triphosphate (ATP) levels during monoclonal antibody production, suggesting a role in metabolic regulation . Additionally, it may influence the N-glycan profile on glycoproteins, which is crucial for therapeutic antibody efficacy .

Case Studies

-

Monoclonal Antibody Production

A study investigated the impact of this compound on recombinant Chinese hamster ovary (rCHO) cells used for monoclonal antibody production. The results demonstrated that the addition of this compound led to a significant increase in cell-specific productivity (up to 1.5-fold) without compromising cell viability . -

Tumor Growth Inhibition

In a mouse xenograft model for head and neck cancer, treatment with this compound resulted in notable tumor growth inhibition compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment regimens .

Data Table: Summary of Biological Activities

Scientific Research Applications

Potassium 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoate is a chemical compound with potential applications in various scientific fields due to its unique structural combination of pyrrole and indole functionalities along with a propanoate group. The presence of functional groups within its structure allows it to participate in electrophilic aromatic substitution reactions, while the propanoate group can undergo esterification or hydrolysis under acidic or basic conditions.

Scientific Research Applications

This compound has been studied for its biological activities, particularly in pharmacology. Compounds containing indole and pyrrole structures are often associated with various biological effects. Research is ongoing to fully understand the specific biological mechanisms and therapeutic potentials of this compound.

Potential Applications :

- Pharmacology : Indole and pyrrole structures are often associated with diverse biological effects, suggesting potential pharmacological applications for this compound.

- Material Science : The compound may be used in the synthesis of novel materials with specific properties, leveraging the chemical reactivity of its pyrrole, indole, and propanoate groups.

- Catalysis : It could potentially serve as a ligand or precursor in catalytic reactions, due to the presence of the pyrrole and indole moieties.

Chemical Properties and Reactivity

The chemical reactivity of this compound is attributed to the presence of functional groups within its structure. The pyrrole and indole rings can participate in electrophilic aromatic substitution reactions, while the propanoate group can undergo esterification or hydrolysis under acidic or basic conditions. Specific reaction pathways may include the following:

- Electrophilic aromatic substitution on the pyrrole and indole rings.

- Esterification or hydrolysis of the propanoate group.

These reactions are significant for understanding its potential transformations in biological systems and synthetic applications.

Interaction Studies

Interaction studies involving this compound are essential for determining its pharmacokinetics and pharmacodynamics. These studies typically focus on:

- Absorption and distribution within biological systems.

- Metabolic pathways and excretion routes.

- Interactions with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, molecular properties, and bioactivities:

Key Structural and Functional Differences:

Backbone Modifications: The target compound’s propanoate group distinguishes it from ester derivatives (e.g., ), improving ionization and solubility in physiological conditions. Unlike N,N-dihydroxy-L-tryptophan (), the absence of hydroxylamino groups in the target compound reduces hydrogen-bonding capacity but increases metabolic stability.

Substituent Effects: The 2,5-dimethylpyrrole group confers steric bulk and lipophilicity (cf. Trifluoromethyl or chloro substituents () introduce electron-withdrawing effects, altering reactivity and target selectivity.

Biological Relevance :

- Tryptophan derivatives () often exhibit neuromodulatory or antimicrobial activities, whereas pyrrole-indole hybrids () are explored for anti-inflammatory and receptor-targeted applications.

Research Implications and Gaps

- Optimization Opportunities : Introducing polar groups (e.g., hydroxyl, as in ) could balance lipophilicity and solubility for improved pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.